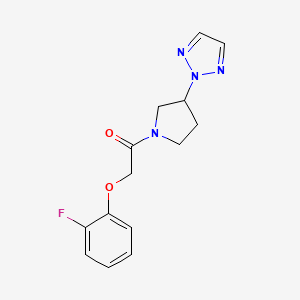
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a fluorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This might involve the cyclization of a suitable precursor.
Coupling of the Fluorophenoxy Group: This step could involve a nucleophilic substitution reaction where the fluorophenoxy group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form different products.
Reduction: Reduction reactions could modify the triazole or pyrrolidine rings.
Substitution: The fluorophenoxy group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学的研究の応用
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, affecting their activity. The fluorophenoxy group might enhance binding affinity or selectivity.
類似化合物との比較
Similar Compounds
- 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenoxy)ethanone
- 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-bromophenoxy)ethanone
Uniqueness
The presence of the fluorophenoxy group in 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone might confer unique properties such as increased metabolic stability or enhanced biological activity compared to its chloro or bromo analogs.
生物活性
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies highlighting its biological activity.
Chemical Structure and Synthesis
The compound features a triazole ring , a pyrrolidine ring , and a fluorophenoxy group , which are known for their diverse biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions.
- Coupling with the Fluorophenoxy Group : This can be performed using standard substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole moiety can mimic amidic bonds, facilitating interactions with biological macromolecules, while the pyrrolidine ring contributes to conformational flexibility.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
- Compound Evaluation : A related triazole-pyrrolidine hybrid demonstrated potent antiproliferative effects against cancer cell lines, such as BEL-7402, with an IC50 value of 4.02 µM . This compound induced apoptosis in a concentration-dependent manner.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research indicates that triazole derivatives can exhibit antimicrobial effects against various pathogens. For example:
- Antimicrobial Studies : Compounds derived from triazoles have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis . The presence of the fluorophenoxy group may enhance these properties by improving solubility and bioavailability.
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies focusing on the biological activity of triazole-containing compounds:
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-8-5-11(9-18)19-16-6-7-17-19/h1-4,6-7,11H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORABHNISMBRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














